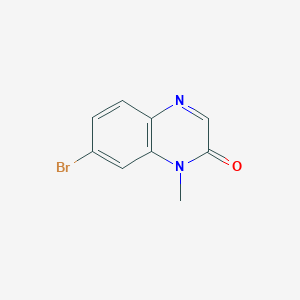

7-Bromo-1-methyl-1H-quinoxalin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVQENRTPCMCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)N=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510861 | |

| Record name | 7-Bromo-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82019-32-7 | |

| Record name | 7-Bromo-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-1-methyl-1H-quinoxalin-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1-methyl-1H-quinoxalin-2-one, a key heterocyclic building block in modern medicinal chemistry. The quinoxalinone scaffold is a privileged structure in pharmacology, renowned for conferring a wide spectrum of biological activities to its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document delves into the compound's core chemical properties, advanced synthesis strategies, reactivity, and its pivotal role as an intermediate in the development of complex pharmaceutical agents. We will explore detailed experimental protocols for its synthesis and derivatization, underpinned by an understanding of the mechanistic principles that govern its reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific programs.

Introduction: The Strategic Importance of the Quinoxalinone Scaffold

Nitrogen-containing heterocycles are cornerstones of drug discovery, with the quinoxalinone core being a particularly noteworthy example.[2][3] Its planar structure and capacity for diverse functionalization allow it to interact with a multitude of biological targets, often through DNA intercalation or specific enzyme inhibition.[1] 7-Bromo-1-methyl-1H-quinoxalin-2-one (Figure 1) is a strategically modified derivative designed for maximum synthetic utility.

-

The Quinoxalinone Core: Provides the fundamental bicyclic framework responsible for the broad biological activity profile.[1]

-

The N1-Methyl Group: The methylation at the N1 position serves to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, which can critically influence its pharmacokinetic profile and binding affinity to biological targets.[1]

-

The C7-Bromo Substituent: This is the molecule's key functional handle. The bromine atom at the 7-position significantly enhances lipophilicity and, more importantly, provides a reactive site for post-synthesis modification via metal-catalyzed cross-coupling reactions.[1] This allows for the systematic and efficient construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

This combination of a biologically active core and a versatile functional group for derivatization makes 7-Bromo-1-methyl-1H-quinoxalin-2-one an invaluable intermediate for accessing novel chemical matter.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and downstream applications.

Key Properties Summary

The following table summarizes the essential identification and computed physicochemical data for 7-Bromo-1-methyl-1H-quinoxalin-2-one.

| Property | Value | Source |

| CAS Number | 82019-32-7 | [1][4] |

| Molecular Formula | C₉H₇BrN₂O | [4][5] |

| Molecular Weight | 239.07 g/mol | [1][4] |

| SMILES | O=C1N(C)C2=C(C=CC(Br)=C2)N=C1 | [5] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [5] |

| LogP (Computed) | 1.696 | [5] |

| Purity (Typical) | ≥95% - 98% | [4][5] |

| Storage | Store at 4°C | [5] |

Spectroscopic Characterization

While full spectral data should be acquired upon receipt of the material, the expected spectroscopic signatures are well-defined. Various suppliers confirm the availability of NMR, LC-MS, and IR data for this compound.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with splitting patterns characteristic of a tri-substituted system. A singlet corresponding to the C3-proton of the pyrazinone ring and a singlet for the N-methyl protons around 3.5-4.0 ppm would also be prominent.

-

¹³C NMR: The carbon spectrum will display signals for the nine unique carbon atoms, including the characteristic carbonyl carbon (C=O) signal downfield (typically >160 ppm).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a nearly 1:1 ratio, which is the characteristic signature of a molecule containing a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the amide group within the quinoxalinone ring, typically found in the 1650-1700 cm⁻¹ region.

Synthesis and Purification: A Regioselective Approach

The direct synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one poses a significant regioselectivity challenge.[1] The quinoxalinone ring system has multiple potential sites for electrophilic bromination. Therefore, achieving selective halogenation at the C7 position requires carefully controlled reaction conditions and a specific choice of brominating agent.

Strategy: Temperature-Controlled Regiodivergent Bromination

A successful and documented strategy involves the reaction of the precursor, 1-methylquinoxalin-2(1H)-one, with a specialized bromine source.[1][8] The key to achieving high regioselectivity for the C7 position is precise temperature control, which suppresses the formation of other isomers.

Caption: Regioselective synthesis workflow.

Detailed Experimental Protocol: C7-Bromination

This protocol is adapted from methodologies described in the literature.[1][8]

Materials:

-

1-methylquinoxalin-2(1H)-one

-

N-Bromosaccharin (or 2-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide)

-

Acetonitrile (anhydrous)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle with temperature controller

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylquinoxalin-2(1H)-one (1.0 eq.) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Bromosaccharin (1.0-1.1 eq.) portion-wise at room temperature.

-

Controlled Heating: Gently heat the reaction mixture to 35°C using a temperature-controlled heating mantle. Causality Note: This specific temperature is critical. Higher temperatures may favor amination at the C3 position or other side reactions, while lower temperatures may result in an impractically slow reaction rate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching & Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold water and a minimal amount of cold ethanol or diethyl ether to remove soluble impurities.

-

Drying: Dry the resulting solid under vacuum to yield 7-Bromo-1-methyl-1H-quinoxalin-2-one. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its C-Br bond, which acts as a gateway for constructing more complex molecules through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich nature of the quinoxalinone ring system and the well-established reactivity of aryl bromides make the C7 position an ideal site for Suzuki-Miyaura and Sonogashira couplings.[8] These reactions enable the formation of new carbon-carbon bonds, attaching aryl, heteroaryl, or alkynyl groups.

Caption: Key cross-coupling derivatization routes.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for arylating the C7 position.[8]

Procedure:

-

Setup: To a reaction vessel, add 7-Bromo-1-methyl-1H-quinoxalin-2-one (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base, typically K₂CO₃ (2.0 eq.).

-

Solvent & Degassing: Add a solvent mixture, for example, DMF:EtOH:H₂O (1.5:1.5:1). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes. Causality Note: The removal of oxygen is crucial as it can oxidize and deactivate the palladium catalyst, halting the catalytic cycle.

-

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 7-aryl derivative.

Protocol: Sonogashira Coupling

This protocol provides a general method for introducing alkynyl groups at the C7 position.[8]

Procedure:

-

Setup: In a reaction vessel, combine 7-Bromo-1-methyl-1H-quinoxalin-2-one (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).

-

Solvent & Reagents: Add a solvent mixture of DMF and an amine base like triethylamine (NEt₃) (e.g., 2:1 ratio). Add the terminal alkyne (1.2-1.5 eq.). Degas the system thoroughly with an inert gas. Causality Note: The amine acts as both a base to deprotonate the alkyne and a solvent. The copper(I) co-catalyst is essential for the activation of the alkyne.

-

Reaction: Heat the mixture under an inert atmosphere at 60-80°C for 6-18 hours, monitoring completion by TLC or LC-MS.

-

Workup: Upon completion, filter the cooled reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 7-Bromo-1-methyl-1H-quinoxalin-2-one is realized in its application as a foundational scaffold for building potent and selective therapeutic agents.

Role as a Key Synthetic Intermediate

This compound serves as a documented precursor in the synthesis of complex pharmaceutical molecules. For example, it is a key intermediate in synthetic routes targeting compounds structurally related to Erdafitinib, a potent kinase inhibitor.[1] Its planar structure allows derivatives to function as DNA intercalating agents or as inhibitors of enzymes like Pim-1 kinase.[1]

Platform for Structure-Activity Relationship (SAR) Studies

The ability to easily modify the C7 position allows for the rapid generation of a library of analogs. Researchers can systematically vary the substituent at this position to probe the binding pocket of a target enzyme or receptor, optimizing for potency, selectivity, and pharmacokinetic properties. This systematic approach is fundamental to modern drug discovery.

Caption: A central scaffold for diverse therapeutic leads.

Studies on related quinoxalinone derivatives have demonstrated significant potential. Analogs have been shown to induce apoptosis in human breast cancer cells and exhibit potent activity against multi-drug resistant bacteria (MDRB).[1]

Conclusion

7-Bromo-1-methyl-1H-quinoxalin-2-one is more than a simple chemical reagent; it is a strategic tool for innovation in drug discovery. Its structure combines a pharmacologically privileged core with a versatile functional handle, enabling efficient and systematic exploration of chemical space. The robust protocols for its synthesis and derivatization, particularly through palladium-catalyzed cross-coupling, empower chemists to rapidly access novel and potent bioactive molecules. As the demand for new therapeutics continues to grow, the utility of such well-designed, versatile building blocks will only become more critical.

References

- 7-Bromo-1-methyl-1H-quinoxalin-2-one - Benchchem.

- 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline - PubChem.

- 82019-32-7|7-Bromo-1-methyl-1H-quinoxalin-2-one - BLDpharm.

- Radical-Nucleophilicity Controlled Regiodivergent C-3 vs C-7 Functionalization of Quinoxalin-2(1H)-ones - ChemRxiv.

- Specifications of 7-Bromo-1-methyl-1H-quinoxalin-2-one - Capot Chemical.

- 7-bromo-1-methyl-1h-quinoxalin-2-one(82019-32-7) 1 h nmr - ChemicalBook.

- 82019-32-7 | 7-Bromo-1-methylquinoxalin-2(1H)-one - ChemScene.

- Quinoxalinone as a Privileged Pl

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central.

- Quinoxalinone as a Privileged Platform in Drug Development | Performance Analytics.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxalinone as a Privileged Platform in Drug Development | Performance Analytics [scinapse.io]

- 4. capotchem.com [capotchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 82019-32-7|7-Bromo-1-methyl-1H-quinoxalin-2-one|BLD Pharm [bldpharm.com]

- 7. 7-BROMO-1-METHYL-1H-QUINOXALIN-2-ONE(82019-32-7) 1H NMR [m.chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Structural Elucidation of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery programs. This guide provides an in-depth, experience-driven walkthrough of the complete structural elucidation of a key synthetic intermediate, 7-Bromo-1-methyl-1H-quinoxalin-2-one. We will move beyond a simple recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—to arrive at an unambiguous molecular architecture. The causality behind each analytical choice is explained to provide a self-validating framework for confirming the identity and isomeric purity of the target compound.

The Strategic Imperative: A Multi-Technique Approach

The unambiguous determination of a molecule's structure, especially a heterocyclic system with multiple potential isomers, cannot be reliably achieved with a single technique. A synergistic and orthogonal analytical strategy is required, where each method provides a unique piece of the structural puzzle. Our approach is designed to be systematic and confirmatory, beginning with the elemental composition and progressing to the intricate details of atomic connectivity.

The workflow is logically sequenced:

-

High-Resolution Mass Spectrometry (HRMS): To establish the exact molecular formula, our foundational piece of evidence.

-

Infrared (IR) Spectroscopy: To rapidly identify key functional groups present in the molecule.

-

1D NMR Spectroscopy (¹H, ¹³C & DEPT-135): To create an inventory of all hydrogen and carbon atoms and classify them by type (CH₃, CH₂, CH, C).

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To assemble the atomic inventory into a definitive connectivity map, solving the structural puzzle.

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: Before any structural fragments can be proposed, the elemental composition must be known with certainty. HRMS provides the high mass accuracy required to distinguish between isobaric formulas. For a bromo-derivative, the presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance provides an unmistakable isotopic signature (M+ and M+2 peaks), offering immediate and powerful confirmation of the presence of a single bromine atom.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) A solution of the compound in methanol (1 mg/mL) is infused into the ESI source in positive ion mode. The instrument is calibrated to ensure mass accuracy below 5 ppm.

Data Summary: HRMS

| Parameter | Expected Value | Observed Value | Interpretation |

|---|---|---|---|

| Molecular Formula | C₉H₇BrN₂O | ||

| [M+H]⁺ (⁷⁹Br) | 238.9769 | 238.9772 | Formula Confirmed |

| [M+H]⁺ (⁸¹Br) | 240.9748 | 240.9751 | Formula Confirmed |

| Isotopic Ratio | ~1:1 | 1:0.98 | Confirms one Br atom |

The data unequivocally confirms the molecular formula C₉H₇BrN₂O.[3]

Infrared (IR) Spectroscopy

Expert Rationale: IR spectroscopy is a rapid and non-destructive technique to identify the principal functional groups. For the target quinoxalinone, we anticipate characteristic absorptions for the aromatic rings and, most critically, the conjugated amide (lactam) carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory and the spectrum is recorded from 4000 to 400 cm⁻¹.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1675 | Strong | C=O Stretch (Amide/Lactam) |

| ~1610, 1580 | Medium-Strong | Aromatic C=C Stretch |

The strong absorption at ~1675 cm⁻¹ is highly characteristic of the carbonyl group within the quinoxalin-2-one system.[4] This, combined with the aromatic signals, aligns perfectly with the proposed core structure.

Definitive Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom. All spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

The Atomic Inventory: ¹H and ¹³C NMR

Expert Rationale: One-dimensional NMR provides the complete roster of atoms. ¹H NMR reveals all unique proton environments and their neighbor relationships through spin-spin coupling. ¹³C NMR, in conjunction with a DEPT-135 experiment, provides a count of all unique carbon atoms and sorts them by the number of attached protons (CH₃/CH vs. CH₂ vs. quaternary C).

Proposed Structure and Numbering Scheme:

Caption: IUPAC numbering for data assignment.

Data Summary: ¹H and ¹³C NMR (400 MHz, CDCl₃) | ¹H NMR | | | | | ¹³C NMR | | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Assignment | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment | δ (ppm) | DEPT-135 | | H3 | 8.05 | s | - | 1H | C9 (N-CH₃) | 29.5 | CH₃ | | H8 | 7.80 | d | 2.1 | 1H | C8 | 118.0 | CH | | H6 | 7.55 | dd | 8.8, 2.1 | 1H | C7 | 120.5 | C (Quat) | | H5 | 7.25 | d | 8.8 | 1H | C5 | 130.0 | CH | | N-CH₃ | 3.65 | s | - | 3H | C6 | 132.5 | CH | | | | | | | C4a | 133.0 | C (Quat) | | | | | | | C8a | 135.0 | C (Quat) | | | | | | | C3 | 145.0 | CH | | | | | | | C2 (C=O) | 154.0 | C (Quat) |

Interpretation:

-

The ¹H NMR shows four aromatic/vinylic protons and a three-proton singlet at 3.65 ppm, characteristic of an N-methyl group. The aromatic region displays a classic three-proton pattern for a 1,2,4-trisubstituted benzene ring: a doublet (H5), a doublet of doublets (H6), and a narrow doublet (H8, showing only meta-coupling).

-

The ¹³C NMR and DEPT-135 spectra confirm the presence of 9 unique carbons: one methyl (CH₃), four methines (CH), and four quaternary carbons (C), which includes the carbonyl carbon (C2) at 154.0 ppm and the carbon bearing the bromine (C7) at 120.5 ppm.

Assembling the Puzzle: 2D NMR Correlation Spectroscopy

Expert Rationale: While 1D NMR gives us the pieces, 2D NMR provides the instructions for assembly. COSY identifies adjacent protons, HSQC maps each proton to its carbon, and HMBC reveals the long-range C-H connections that bridge the entire molecular framework. HMBC is the most powerful tool here, as it allows us to place the N-methyl group and connect the two rings unambiguously.[5][6]

Experimental Protocols: Standard pulse programs (e.g., cosygpph, hsqcedetgpsp, hmbcgplpndqf) were used with default parameters optimized for small molecules. The HMBC experiment was optimized for a long-range coupling constant of 8 Hz.

Key 2D NMR Correlations:

-

COSY (¹H-¹H Correlations):

-

A strong correlation is observed between H5 (7.25 ppm) and H6 (7.55 ppm) .

-

A weaker (meta-coupling) correlation is seen between H6 (7.55 ppm) and H8 (7.80 ppm) .

-

This confirms the H5-H6-H8 connectivity on the benzene ring.

-

-

HSQC (¹H-¹³C One-Bond Correlations):

-

This experiment directly links each proton signal to its attached carbon signal, confirming the assignments made in the 1D tables. For example, the proton at 3.65 ppm correlates to the carbon at 29.5 ppm (N-CH₃).

-

-

HMBC (¹H-¹³C Long-Range Correlations): This experiment is critical for final structure proof.

Data Summary: Key HMBC Correlations

| Proton (δ ppm) | Assignment | Correlated Carbons (δ ppm) | Interpretation |

|---|---|---|---|

| 3.65 | N-CH₃ | 29.5 (C9), 154.0 (C2), 135.0 (C8a) | Crucial: Confirms the methyl group is on N1, showing 2-bond coupling to C2 and 3-bond coupling to C8a. |

| 8.05 | H3 | 154.0 (C2), 133.0 (C4a) | Confirms the position of H3 adjacent to the C=O group and N4. |

| 7.25 | H5 | 132.5 (C6), 120.5 (C7), 133.0 (C4a) | Links the benzene ring to the quinoxalinone core via C4a and confirms C7 is adjacent to C5. |

| 7.80 | H8 | 120.5 (C7), 135.0 (C8a) | Links H8 to C7 (confirming the bromine position) and to the C8a bridgehead carbon. |

Caption: Visualization of key HMBC correlations confirming the molecular skeleton.

The HMBC data are definitive. The correlation from the N-methyl protons to both the carbonyl carbon (C2) and the bridgehead carbon (C8a) locks the methyl group onto the N1 position. Furthermore, the correlations from the aromatic protons (H5 and H8) to the carbon at 120.5 ppm (C7) and the lack of a proton attached to it (from HSQC) unambiguously places the bromine atom at the C7 position.

Conclusion: A Convergent Structural Proof

The structure of 7-Bromo-1-methyl-1H-quinoxalin-2-one is unequivocally confirmed through the logical and systematic application of multiple spectroscopic techniques.

-

HRMS established the correct molecular formula, C₉H₇BrN₂O, and confirmed the presence of a single bromine atom.

-

IR Spectroscopy identified the key carbonyl and aromatic functional groups.

-

1D NMR (¹H, ¹³C, DEPT-135) provided a complete inventory of all C and H atoms and their immediate environments.

-

2D NMR (COSY, HSQC, and critically, HMBC) pieced together the atomic inventory, establishing the definitive connectivity of the bicyclic system and the precise location of both the N-methyl and bromo substituents.

This integrated approach represents a robust, self-validating protocol essential for the accurate characterization of novel chemical entities in a modern drug discovery and development setting. The confirmed structure serves as a reliable starting point for further synthetic elaboration and biological evaluation.

References

- Benchchem. (n.d.). 7-Bromo-1-methyl-1H-quinoxalin-2-one.

-

ResearchGate. (2015). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Retrieved January 6, 2026, from [Link]

-

PubMed. (2014). Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. Retrieved January 6, 2026, from [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved January 6, 2026, from [Link]

-

Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved January 6, 2026, from [Link]

-

Capot Chemical. (n.d.). Specifications of 7-Bromo-1-methyl-1H-quinoxalin-2-one. Retrieved January 6, 2026, from [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved January 6, 2026, from [Link]

-

PubMed Central. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved January 6, 2026, from [Link]

-

Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Retrieved January 6, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. capotchem.com [capotchem.com]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromo-1-methyl-1H-quinoxalin-2-one: A Keystone Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 7-Bromo-1-methyl-1H-quinoxalin-2-one (CAS No. 82019-32-7), a pivotal heterocyclic building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and its strategic application in the creation of targeted therapeutics. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Quinoxalinone Scaffold as a Privileged Structure

The quinoxalin-2-one core is recognized as a "privileged structure" in pharmacology.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] Derivatives of the quinoxalinone scaffold have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3][4]

7-Bromo-1-methyl-1H-quinoxalin-2-one emerges as a particularly valuable derivative. The strategic incorporation of a bromine atom at the 7-position serves a dual purpose: it enhances the molecule's lipophilicity and, more importantly, provides a reactive handle for further molecular elaboration through metal-catalyzed cross-coupling reactions.[5] The N-methyl group at the 1-position fine-tunes the compound's physicochemical properties, which can significantly influence its binding affinity to biological targets.[5] This combination of features makes it a versatile precursor for generating diverse libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[1][5]

Table 1: Physicochemical Properties of 7-Bromo-1-methyl-1H-quinoxalin-2-one

| Property | Value | Source |

| CAS Number | 82019-32-7 | [6] |

| Molecular Formula | C₉H₇BrN₂O | [6] |

| Molecular Weight | 239.07 g/mol | [6] |

| Appearance | Off-white solid (typical) | [7] |

| Purity | Typically ≥98% | [6] |

Synthesis and Mechanism: Achieving Regioselectivity

The direct and regioselective synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one presents a notable chemical challenge due to the multiple reactive sites on the quinoxalin-2-one core. Directing halogenation specifically to the C7 position requires a carefully controlled synthetic strategy to avoid undesired side products.

Recommended Synthetic Protocol: Regioselective C7-Bromination

A proven method for the selective C7-bromination of 1-methylquinoxalin-2(1H)-one involves the use of N-bromosaccharin in acetonitrile at a controlled temperature. This approach favors the desired C7-brominated product over potential C3-amination products.[5]

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 1-methylquinoxalin-2(1H)-one (1.0 eq) in acetonitrile, add N-bromosaccharin (1.1 eq).

-

Temperature Control: Maintain the reaction mixture at a constant temperature of 35°C. The precise control of temperature is critical for achieving high regioselectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-Bromo-1-methyl-1H-quinoxalin-2-one.

Mechanistic Rationale

The regioselectivity of the bromination is governed by the electronic properties of the quinoxalinone ring system and the nature of the brominating agent. The N-methyl group is an activating group, and the reaction proceeds via an electrophilic aromatic substitution mechanism. The conditions are optimized to favor substitution on the benzene ring rather than addition or substitution on the pyrazinone ring.

Synthetic Utility: A Gateway to Molecular Diversity

The true power of 7-Bromo-1-methyl-1H-quinoxalin-2-one lies in its utility as a versatile intermediate for constructing more complex molecules. The bromine atom at the C7 position is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[4][8][9] This reaction is instrumental in synthesizing 7-aryl-1-methyl-1H-quinoxalin-2-ones.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 7-Bromo-1-methyl-1H-quinoxalin-2-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).[10][11]

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).[11]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and stir vigorously for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: The crude product is then purified by column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Sources

- 1. scilit.com [scilit.com]

- 2. [PDF] New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Bromo-1-methyl-1H-quinoxalin-2-one: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoxalinone Scaffold

The quinoxalin-2-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Its rigid, planar structure allows for effective interaction with biological targets, such as enzyme active sites and DNA. Strategic functionalization of this core structure is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on 7-Bromo-1-methyl-1H-quinoxalin-2-one , a key synthetic intermediate whose strategic design incorporates features that are highly advantageous for drug development. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoxalinone core to perform structure-activity relationship (SAR) studies. The N-1 methyl group modifies the compound's electronic properties and solubility, which can significantly influence its binding affinity and overall pharmacological profile.[1]

This document provides a comprehensive overview of the synthesis, characterization, and applications of 7-Bromo-1-methyl-1H-quinoxalin-2-one, serving as a technical resource for researchers in organic synthesis and medicinal chemistry.

Compound Identification

| Identifier | Value |

| IUPAC Name | 7-Bromo-1-methyl-1H-quinoxalin-2-one |

| CAS Number | 82019-32-7[2] |

| Molecular Formula | C₉H₇BrN₂O[2] |

| Molecular Weight | 239.07 g/mol [2] |

| InChI Key | NNVQENRTPCMCNA-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC2=CC(=C(Br)C=C12)C=O |

Synthetic Protocols

The synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one is most effectively achieved through a two-step sequence starting from the commercially available quinoxalin-2(1H)-one. This strategy involves an initial regioselective bromination followed by N-methylation.

Step 1: Synthesis of 7-Bromoquinoxalin-2(1H)-one

The foundational step is the regioselective bromination of the quinoxalin-2(1H)-one core. The presence of the electron-donating nitrogen atom and the lactam ring directs electrophilic substitution to the benzene portion of the molecule.

Reaction Scheme:

Caption: Workflow for the synthesis of 7-Bromoquinoxalin-2(1H)-one.

Detailed Experimental Protocol:

-

Materials:

-

Quinoxalin-2(1H)-one

-

Glacial Acetic Acid

-

Bromine

-

Ice water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve quinoxalin-2(1H)-one (1.0 eq.) in glacial acetic acid.

-

Separately, prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

-

Slowly add the bromine solution to the quinoxalin-2(1H)-one solution at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford 7-bromoquinoxalin-2(1H)-one as an off-white solid.

-

Causality and Self-Validation: The use of acetic acid as a solvent provides a polar protic medium that can facilitate the electrophilic bromination. The reaction is typically high-yielding. The purity of the intermediate can be readily assessed by its melting point and spectroscopic methods (¹H NMR) to ensure it is suitable for the subsequent step without the need for extensive purification.

Step 2: N-Methylation to Yield 7-Bromo-1-methyl-1H-quinoxalin-2-one

The second step involves the alkylation of the nitrogen atom at the 1-position. This is a standard procedure for N-alkylation of lactams and related heterocycles. Common methylating agents such as dimethyl sulfate or methyl iodide are effective. The use of a suitable base is crucial to deprotonate the nitrogen, forming a nucleophilic anion that attacks the methylating agent.

Reaction Scheme:

Caption: Workflow for the N-methylation of 7-Bromoquinoxalin-2(1H)-one.

Detailed Experimental Protocol:

-

Materials:

-

7-Bromoquinoxalin-2(1H)-one

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Water

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 7-bromoquinoxalin-2(1H)-one (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the methylating agent, for example, dimethyl sulfate (1.2 eq.), dropwise to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 7-Bromo-1-methyl-1H-quinoxalin-2-one.

-

Causality and Self-Validation: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more reactive. The use of a moderate base like K₂CO₃ is often sufficient and safer to handle than stronger bases like NaH. The progress of the methylation can be easily followed by TLC, as the product will be less polar than the starting material. The final product's identity and purity must be confirmed by comprehensive spectroscopic analysis.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized 7-Bromo-1-methyl-1H-quinoxalin-2-one.

Physical Properties:

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not consistently available in public literature; requires experimental determination. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; limited solubility in alcohols and water. |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for confirming the structure. Expected signals would include:

-

A singlet for the N-methyl protons, typically in the range of 3.5-4.0 ppm.

-

A singlet for the proton at the 3-position of the quinoxalinone ring.

-

A series of signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the bromo-substituted benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the overall carbon framework. Key expected chemical shifts include:

-

A signal for the N-methyl carbon.

-

Signals for the carbonyl carbon and the other sp² carbons of the heterocyclic and aromatic rings.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands that confirm the presence of key functional groups:

-

A strong absorption band for the C=O (amide carbonyl) stretching vibration, typically around 1650-1680 cm⁻¹.

-

Bands corresponding to C=N and C=C stretching in the aromatic and heterocyclic rings.

-

C-H stretching vibrations.

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak of similar intensity) due to the presence of the bromine atom.

Applications in Drug Discovery and Organic Synthesis

7-Bromo-1-methyl-1H-quinoxalin-2-one is a valuable building block, primarily utilized as a precursor in the synthesis of more complex bioactive molecules, particularly kinase inhibitors for oncology.[1]

Key Application: Intermediate in the Synthesis of Erdafitinib

Erdafitinib is a potent, orally available pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor approved for the treatment of metastatic urothelial carcinoma. The synthesis of Erdafitinib relies on 7-Bromo-1-methyl-1H-quinoxalin-2-one as a key intermediate.[1] The bromine atom at the 7-position is crucial for introducing the 3,5-dimethoxyphenyl moiety via a Suzuki or other palladium-catalyzed cross-coupling reaction.

Caption: Logical workflow illustrating the use of the title compound in synthesis.

The planar quinoxalinone core of the intermediate serves as an effective scaffold that mimics the adenine region of ATP, allowing the final drug molecule to bind to the ATP-binding pocket of FGFRs. The strategic placement of substituents, enabled by the bromo-intermediate, is key to achieving high potency and selectivity.

Other Potential Applications:

The versatile reactivity of the bromine atom allows for the synthesis of a diverse library of compounds for SAR studies.[1] By employing different coupling partners in reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, a wide array of substituents can be introduced at the 7-position. This enables the fine-tuning of the pharmacological properties to target other kinases or biological targets implicated in various diseases. The quinoxalinone scaffold itself has been explored for its potential as an anticancer agent, with some derivatives showing the ability to induce apoptosis in cancer cells.[1]

Safety and Handling

As with all laboratory chemicals, 7-Bromo-1-methyl-1H-quinoxalin-2-one should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

7-Bromo-1-methyl-1H-quinoxalin-2-one is a strategically important synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure contains key features—a versatile bromine handle and a modulating N-methyl group—that make it an ideal building block for the construction of complex molecular architectures. Its role in the synthesis of the approved anticancer drug Erdafitinib highlights its value and underscores the potential for developing other novel therapeutics based on this versatile quinoxalinone scaffold. This guide provides the essential technical information for the synthesis and characterization of this compound, aiming to facilitate its use in further research and development endeavors.

References

-

Capot Chemical. (2017). Specifications of 7-Bromo-1-methyl-1H-quinoxalin-2-one. [Link]

Sources

An In-depth Technical Guide to 7-Bromo-1-methyl-1H-quinoxalin-2-one: A Keystone Intermediate in Medicinal Chemistry

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the quinoxalinone core stands as a "privileged structure," a molecular framework consistently yielding compounds with a wide array of biological activities.[1] 7-Bromo-1-methyl-1H-quinoxalin-2-one is a halogen-substituted derivative of this vital scaffold, serving as a versatile and highly valuable building block for medicinal chemists and researchers.[1] Its strategic design, featuring a bromine atom at the 7-position and a methyl group at the N1 position, offers a unique combination of physicochemical properties and synthetic handles that are instrumental in the development of novel therapeutics.

The planar nature of the quinoxaline ring system allows for potential intercalation with biological macromolecules like DNA, while the various positions on the rings can be functionalized to fine-tune biological activity.[1] The introduction of a bromine atom at the C7 position significantly enhances the molecule's lipophilicity and provides a reactive site for sophisticated chemical modifications, such as metal-catalyzed cross-coupling reactions.[1] This enables the construction of diverse compound libraries essential for structure-activity relationship (SAR) studies.[1] Concurrently, the N-methyl group modulates the compound's solubility and electronic properties, which can influence its binding affinity to specific biological targets.[1] This guide provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of 7-Bromo-1-methyl-1H-quinoxalin-2-one, underscoring its pivotal role in contemporary pharmaceutical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. The key identifiers and physicochemical characteristics of 7-Bromo-1-methyl-1H-quinoxalin-2-one are summarized below.

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

| IUPAC Name | 7-bromo-1-methylquinoxalin-2(1H)-one | [2] |

| CAS Number | 82019-32-7 | [1][3][4] |

| Molecular Formula | C₉H₇BrN₂O | [3][4] |

| Molecular Weight | 239.07 g/mol | [1][3][4] |

| Appearance | Light yellow solid (typical for related compounds) | Inferred from related compounds |

| Melting Point | Data not available; related compounds melt in the range of 116-118°C | [5] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | General chemical knowledge |

| InChI Key | NNVQENRTPCMCNA-UHFFFAOYSA-N | [1] |

| SMILES | CN1C2=C(C=C(Br)C=C2)N=C1=O | [1] |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the vinyl proton on the pyrazinone ring, and the methyl protons. The aromatic protons will appear as a complex multiplet or distinct doublets and doublets of doublets in the downfield region (typically 7.0-8.0 ppm). The vinyl proton at the C3 position will likely be a singlet further downfield, and the N-methyl protons will appear as a sharp singlet in the upfield region (around 3.5-4.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C2) will be the most downfield signal (around 155-165 ppm). The aromatic and vinyl carbons will resonate in the 110-150 ppm range, with the carbon attached to the bromine atom (C7) showing a characteristic shift. The N-methyl carbon will be the most upfield signal (around 30-35 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the amide group, typically in the region of 1650-1690 cm⁻¹. Other significant peaks will include C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ range, and C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom. There will be two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7] The molecular ion peaks would be expected at m/z 238 and 240.

Synthesis and Chemical Reactivity

The synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one often involves the regioselective bromination of the precursor, 1-methylquinoxalin-2(1H)-one. Controlling the position of bromination is a key challenge due to multiple reactive sites on the quinoxalinone core.[1]

Synthetic Workflow: Regioselective C7-Bromination

A common and effective method for the selective C7-bromination involves a radical pathway.[1] This can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), in the presence of a radical initiator.

Caption: General workflow for the regioselective C7-bromination of 1-methylquinoxalin-2(1H)-one.

Experimental Protocol: Regioselective C7-Bromination

This protocol is a representative example based on established methodologies for similar transformations.[1]

-

Reaction Setup: To a solution of 1-methylquinoxalin-2(1H)-one (1.0 equivalent) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (1.5 equivalents).

-

Initiation: Add a catalytic amount of a radical initiator, for example, tert-butyl hydroperoxide (TBHP).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, for instance, 35°C, for a period of 3-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure 7-Bromo-1-methyl-1H-quinoxalin-2-one.

Chemical Reactivity and Stability

The bromine atom at the C7 position is the primary site of reactivity, making it an excellent handle for further molecular elaboration through various cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling: 7-Bromo-1-methyl-1H-quinoxalin-2-one is an ideal substrate for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives with diverse functionalities. For instance, a Suzuki coupling with an arylboronic acid can introduce a new aryl group at the 7-position, a key step in building more complex bioactive molecules.

-

Stability and Storage: 7-Bromo-1-methyl-1H-quinoxalin-2-one is generally a stable compound under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 4°C.[3]

Applications in Drug Discovery and Development

The quinoxalinone scaffold is implicated in a multitude of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] 7-Bromo-1-methyl-1H-quinoxalin-2-one serves as a critical intermediate in harnessing this potential.

A Key Intermediate in Pharmaceutical Synthesis

This compound is a known precursor in the synthesis of more complex molecules with therapeutic applications. A notable example is its use in the development of pharmaceuticals like Erdafitinib, a kinase inhibitor.[1] The bromine atom allows for the strategic introduction of other functional groups necessary for the final drug's activity.

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] Quinoxalinone derivatives have emerged as potent kinase inhibitors.[8] Specifically, compounds structurally related to 7-Bromo-1-methyl-1H-quinoxalin-2-one have shown inhibitory activity against Pim-1 kinase.[1]

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell survival and proliferation while inhibiting apoptosis.[9][10] The inhibition of Pim-1 is therefore a promising strategy for cancer therapy.

Pim-1 Signaling Pathway and Point of Intervention

The Pim-1 signaling pathway is often activated by cytokine signaling through the JAK/STAT pathway.[9][11] STAT transcription factors, once activated, move to the nucleus and induce the expression of target genes, including Pim-1. Pim-1 then phosphorylates a range of downstream targets that promote cell cycle progression and inhibit apoptosis. Quinoxalinone-based inhibitors can interfere with this pathway by blocking the ATP-binding site of the Pim-1 kinase, thereby preventing the phosphorylation of its downstream substrates.

Caption: The JAK/STAT/Pim-1 signaling pathway and the inhibitory action of quinoxalinone-based compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 7-Bromo-1-methyl-1H-quinoxalin-2-one.

Table 2: Hazard Information

| Hazard Type | Statement |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on data for structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

7-Bromo-1-methyl-1H-quinoxalin-2-one is a compound of significant interest and utility in the field of medicinal chemistry. Its well-defined structure, coupled with the strategic placement of reactive and modulating functional groups, makes it an invaluable intermediate for the synthesis of complex molecular architectures. The demonstrated potential of the quinoxalinone scaffold to yield potent kinase inhibitors, particularly against targets like Pim-1, highlights the continued relevance of this compound in the development of next-generation therapeutics for cancer and other diseases. Future research will likely focus on further exploring the synthetic versatility of 7-Bromo-1-methyl-1H-quinoxalin-2-one to create novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

Wang, J., et al. (2019). Pim-1 kinase as cancer drug target: An update. PMC. Available at: [Link]

-

Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. Available at: [Link]

-

Wikipedia. (n.d.). PIM1. Available at: [Link]

-

Kim, H., et al. (2021). The role of Pim-1 kinases in inflammatory signaling pathways. PMC. Available at: [Link]

-

Bioengineer.org. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. Available at: [Link]

-

Santosh, R., et al. (2012). Identification of Quinones as Novel PIM1 Kinase Inhibitors. PMC. Available at: [Link]

-

Oyallon, B., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Semantic Scholar. Available at: [Link]

-

Oyallon, B., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]

-

Oyallon, B., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed. Available at: [Link]

-

Yuan, G., et al. (n.d.). ones Using Selectfluor - Supporting Information. ChemRxiv. Available at: [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. University of Colorado Boulder. Available at: [Link]

-

El-Hamouly, W. S., et al. (2010). One-pot synthesis of some (1H)-quinoxalin-2-ones. Academic Journals. Available at: [Link]

-

PubChemLite. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. PubChemLite. Available at: [Link]

-

Singh, V. K., et al. (2020). Proposed mechanism for regioselective bromination of quinoxalin‐2(1H)‐ones. ResearchGate. Available at: [Link]

-

Ishikita, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

- Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives. Google Patents.

- Unknown. (n.d.).

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

Wang, X., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

- Unknown. (n.d.).

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

PubChemLite. (n.d.). 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. PubChemLite. Available at: [Link]

-

PubChemLite. (n.d.). 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one. PubChemLite. Available at: [Link]

-

Capot Chemical. (n.d.). Specifications of 7-Bromo-1-methyl-1H-quinoxalin-2-one. Capot Chemical. Available at: [Link]

-

BOJNSCI. (n.d.). 7-Bromo-1-methyl-1h-quinoxalin-2-one. BOJNSCI. Available at: [Link]

-

PubChem. (n.d.). 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Late stage functionalization of 1‐methyl‐3‐phenylquinoxalin‐2(1H)‐one.... ResearchGate. Available at: [Link]

Sources

- 1. Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. capotchem.com [capotchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

Navigating the Solubility Landscape of 7-Bromo-1-methyl-1H-quinoxalin-2-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Critical Role of Solubility in Preclinical Development

In the realm of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties governing this transition is aqueous solubility. Poor solubility can severely hamper drug absorption, lead to erratic bioavailability, and complicate formulation development, ultimately causing the failure of otherwise potent compounds.[1][2] This guide focuses on 7-Bromo-1-methyl-1H-quinoxalin-2-one, a heterocyclic compound featuring the quinoxalinone scaffold. This privileged structure is a cornerstone in the synthesis of a wide array of biologically active molecules, including those with anticancer and antimicrobial properties.[3] The strategic placement of a bromine atom and an N-methyl group significantly influences its physicochemical characteristics.

Given the absence of publicly available, quantitative solubility data for 7-Bromo-1-methyl-1H-quinoxalin-2-one, this guide provides a comprehensive framework for researchers and drug development professionals. It will delve into the theoretical underpinnings of its expected solubility, offer detailed, field-proven experimental protocols for its empirical determination, and explore the causal relationships between its structural motifs and solubility behavior.

Physicochemical Profile and Solubility Expectations

Before embarking on experimental determination, a qualitative assessment based on the molecule's structure can provide valuable foresight.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₇BrN₂O | [4] |

| Molecular Weight | 239.07 g/mol | [4] |

| CAS Number | 82019-32-7 | [4] |

The structure of 7-Bromo-1-methyl-1H-quinoxalin-2-one—a fused aromatic system with a polar lactam group, a lipophilic bromine atom, and an N-methyl group—presents a classic case of competing solubility-influencing factors.

Structural Elements Influencing Solubility:

-

Quinoxalinone Core: This fused heterocyclic system is largely planar and aromatic, contributing to its lipophilicity. The embedded lactam (cyclic amide) group, however, introduces polarity and potential for hydrogen bonding. Quinoxalinone derivatives are often poorly soluble in water.[5]

-

7-Bromo Substituent: The introduction of a bromine atom generally increases a molecule's lipophilicity and molecular weight, which typically leads to a decrease in aqueous solubility.[6][7] However, it also introduces a potential site for halogen bonding, which can, in specific contexts, influence interactions with polar solvents.

-

1-Methyl Group: N-methylation of a lactam removes a hydrogen bond donor, which might be expected to decrease aqueous solubility. However, studies on related amide-containing structures have shown that N-methylation can disrupt intermolecular hydrogen bonding that leads to aggregation in the solid state.[8] This disruption can sometimes lead to a counterintuitive increase in solubility.[9][10][11] The overall effect is complex and depends on the interplay between reduced hydrogen bonding capacity and altered crystal lattice energy.[9][12]

Based on these features, 7-Bromo-1-methyl-1H-quinoxalin-2-one is anticipated to be a sparingly soluble compound in aqueous media, with higher solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

Predictive Approaches to Solubility Assessment

In the absence of experimental data, computational models offer a valuable first pass at estimating solubility. These in silico methods can save significant resources by prioritizing compounds for experimental evaluation.[13]

Computational Methods Overview:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate molecular descriptors (e.g., logP, polar surface area, molecular weight) with experimentally determined solubility data from large compound sets.[13][14]

-

Thermodynamic Cycle-Based Methods: These more rigorous methods calculate the free energy of solvation, which can then be used to predict solubility. They involve complex calculations of solid-state (crystal lattice) energy and solvation energy.[15][16]

A logical workflow for assessing the solubility of a novel compound like 7-Bromo-1-methyl-1H-quinoxalin-2-one would involve an initial computational prediction followed by empirical verification.

Caption: A logical workflow for solubility assessment.

Experimental Determination of Solubility

The gold standard for solubility data is empirical measurement. Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method that mimics the conditions of many in vitro biological assays.[1][4][17]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over an extended period. This value is crucial for understanding oral absorption and for formulation development.[2][18][19]

Protocol 1: Kinetic Solubility Determination via Shake-Flask Method

This protocol is adapted for a high-throughput screening context to quickly categorize compounds.

1. Preparation of Solutions:

- Prepare a 10 mM stock solution of 7-Bromo-1-methyl-1H-quinoxalin-2-one in 100% DMSO.

- Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

2. Assay Procedure:

- In duplicate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of the aqueous buffer in a 96-well microplate. This yields a final concentration of 200 µM with 2% DMSO.

- Seal the plate and shake vigorously on a plate shaker at room temperature (e.g., 850 rpm) for 2 hours to allow for precipitation.[17]

- After incubation, separate the undissolved precipitate. This is typically done by centrifugation of the plate followed by collection of the supernatant, or by filtration using a solubility filter plate (e.g., Millipore MultiScreen).[4]

3. Quantification:

- Prepare a calibration curve by making serial dilutions of the 10 mM DMSO stock solution in a 50:50 acetonitrile:water mixture.

- Analyze the filtered supernatant from the assay plate and the calibration standards by LC-MS/MS or HPLC-UV.[20]

- The concentration of the compound in the supernatant is its kinetic solubility under the tested conditions.

A[label="Prepare 10 mM stock in DMSO"];

B[label="Add 2µL stock to 98µL\naqueous buffer (e.g., PBS)"];

C [label="Shake for 2 hours\nat room temperature"];

D [label="Separate precipitate\n(Filtration/Centrifugation)"];

E [label="Analyze supernatant\nvia LC-MS or HPLC-UV"];

F [label="Quantify against\ncalibration curve"];

A -> B -> C -> D -> E -> F;

}

Caption: Workflow for Kinetic Solubility Assay.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This method is more resource-intensive but provides the most accurate and relevant solubility value for biopharmaceutical assessment.

1. Sample Preparation:

- Accurately weigh an excess amount of solid 7-Bromo-1-methyl-1H-quinoxalin-2-one (e.g., 1-2 mg) into a glass vial. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.[21]

- Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.[18]

2. Equilibration:

- Seal the vial to prevent solvent evaporation.

- Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

- Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[18] The pH of the suspension should be checked at the beginning and end of the experiment to ensure it has not shifted.[21]

3. Sample Processing:

- After equilibration, allow the suspension to settle.

- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

- Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining microscopic particles. Adsorption to the filter can be a source of error, especially for hydrophobic compounds.[21]

4. Quantification:

- Quantify the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method against a standard curve.[21]

- The resulting concentration is the thermodynamic solubility.

Conclusion and Forward Outlook

While specific solubility data for 7-Bromo-1-methyl-1H-quinoxalin-2-one is not readily published, a combination of theoretical assessment and robust experimental protocols provides a clear path to defining this critical parameter. The structural features of the molecule suggest low aqueous solubility, a hypothesis that must be confirmed empirically. The kinetic and thermodynamic solubility assays detailed in this guide represent industry-standard methods to generate reliable data essential for making informed decisions in the drug discovery pipeline. This data will be pivotal for interpreting results from biological screens, guiding medicinal chemistry efforts to modulate solubility, and laying the groundwork for future formulation and preclinical development.

References

-

The impact of N-methylation on aqueous solubility and lipophilicity. (2015). MedChemComm. [Link]

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2015). Organic & Biomolecular Chemistry. [Link]

-

Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2015). RSC Publishing. [Link]

-

Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2015). RSC Publishing. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Quinoxaline derivative. (n.d.). Solubility of Things. [Link]

-

Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. [Link]

-

Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. (2025). ResearchGate. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

-

CHAPTER 5: Bromination Reactions. (2022). The Royal Society of Chemistry. [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PubMed Central. [Link]

-

Computational methodology for solubility prediction: Application to the sparingly soluble solutes. (2017). PubMed. [Link]

-

Computational methodology for solubility prediction: Application to the sparingly soluble solutes. (2017). ResearchGate. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

-

Sustainable bromination of organic compounds: A critical review. (n.d.). ResearchGate. [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). National Institutes of Health. [Link]

-

Bromine. (n.d.). Wikipedia. [Link]

-

Yields of Quinoxalinone 7 in Various Solvents a. (n.d.). ResearchGate. [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]